molecular formula C13H10F3NO B1287086 2-(Benzyloxy)-5-(trifluoromethyl)pyridine CAS No. 247573-71-3

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1287086
CAS No.: 247573-71-3
M. Wt: 253.22 g/mol
InChI Key: GTCSVNJYAKOGBO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyl alcohol in the presence of a base to form the benzyloxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient introduction of functional groups onto the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler pyridine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the trifluoromethyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the trifluoromethyl group can improve its metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-3-(trifluoromethyl)pyridine
  • 2-(Benzyloxy)-4-(trifluoromethyl)pyridine
  • 2-(Benzyloxy)-6-(trifluoromethyl)pyridine

Uniqueness

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the benzyloxy and trifluoromethyl groups on the pyridine ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 5-position can enhance the compound’s electron-withdrawing properties, while the benzyloxy group at the 2-position can provide steric hindrance, affecting its interaction with molecular targets .

Properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCSVNJYAKOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590981
Record name 2-(Benzyloxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247573-71-3
Record name 2-(Benzyloxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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